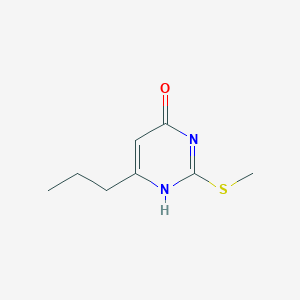

2-(Methylthio)-6-propylpyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)-6-propylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylthio group at position 2, a propyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which can then be further functionalized to introduce the propyl group . The reaction conditions often involve the use of methyl iodide under basic conditions at room temperature, followed by further reactions to introduce the propyl group.

Industrial Production Methods

Industrial production of 2-(Methylthio)-6-propylpyrimidin-4-ol may involve large-scale synthesis starting from commercially available precursors such as 2-thiouracil. The process typically includes methylation, followed by alkylation to introduce the propyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylthio)-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group.

Substitution: The hydroxyl group at position 4 can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-methylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Methylthio)-6-propylpyrimidin-4-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as DNA synthesis or protein modification.

Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

Interfering with Metabolic Pathways: The compound can disrupt metabolic pathways, leading to altered cellular functions

Comparación Con Compuestos Similares

2-(Methylthio)-6-propylpyrimidin-4-ol can be compared with other pyrimidine derivatives:

2-Methylthio-4-pyrimidinone: Similar structure but lacks the propyl group.

2-Propyl-4-pyrimidinol: Similar structure but lacks the methylthio group.

2-(Methylthio)-6-methylpyrimidin-4-ol: Similar structure but has a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(Methylthio)-6-propylpyrimidin-4-ol (CAS No. 5751-17-7) is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a methylthio group at the second position and a propyl group at the sixth position of the pyrimidine ring, which may influence its interaction with various biological targets.

- Molecular Formula : C₈H₁₁N₃OS

- Molecular Weight : 182.24 g/mol

Structural Characteristics

The unique substitutions in this compound can lead to diverse biological activities. Its structural analogs, such as 2-(Methylthio)pyrimidin-4-ol and 6-Methylthiopyrimidin-4-ol, exhibit different biological profiles due to variations in their chemical structure.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound may possess antimicrobial properties. For instance, derivatives of pyrimidines have shown activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, related compounds have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators, making these compounds candidates for further investigation in inflammatory diseases.

| Compound | IC₅₀ (μmol) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 0.04 ± 0.02 | COX-2 |

3. Plant Growth Regulation

The interactions of this compound with plant growth regulators indicate its potential role in agriculture. Studies have suggested that this compound can influence growth pathways, possibly enhancing plant resistance to stressors or pathogens.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve interactions with specific enzymes and receptors involved in metabolic pathways relevant to both human health and plant biology.

Case Study 1: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of pyrimidine derivatives found that certain compounds exhibited significant inhibition of COX enzymes in both in vitro and in vivo models. For instance, derivatives with electron-releasing substituents showed enhanced activity compared to standard treatments .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing novel pyrimidine derivatives for antimicrobial testing against resistant strains of bacteria. The findings indicated that specific structural modifications could enhance antimicrobial efficacy, highlighting the importance of chemical structure in biological activity .

Propiedades

IUPAC Name |

2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICULGBASIPYTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352588 |

Source

|

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-17-7 |

Source

|

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.